N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,6-difluorophenyl)-N~2~-methylglycinamide
Overview
Description
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,6-difluorophenyl)-N~2~-methylglycinamide is a synthetic organic compound characterized by the presence of a sulfonyl group attached to a chlorophenyl ring, a difluorophenyl ring, and a methylglycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N-(2,6-difluorophenyl)-N~2~-methylglycinamide typically involves multiple steps, starting with the preparation of the intermediate compoundsThe final step involves the coupling of the resulting intermediate with methylglycinamide under appropriate conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,6-difluorophenyl)-N~2~-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl and difluorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can lead to the formation of sulfonic acids, while reduction of a nitro group can yield an amine .
Scientific Research Applications
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,6-difluorophenyl)-N~2~-methylglycinamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N-(2,6-difluorophenyl)-N~2~-methylglycinamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,4-difluorophenyl)-N~2~-methylglycinamide
- N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,6-difluorophenyl)-N~2~-(2-methylbenzyl)glycinamide
Uniqueness
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,6-difluorophenyl)-N~2~-methylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2,6-difluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF2N2O3S/c1-20(24(22,23)11-7-5-10(16)6-8-11)9-14(21)19-15-12(17)3-2-4-13(15)18/h2-8H,9H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPCPSGNROLIRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=C(C=CC=C1F)F)S(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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